N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide
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Overview
Description
N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a pyrrolidinone ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with isobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxopyrrolidin-1-yl)propanoic acid: This compound shares the pyrrolidinone ring structure and has similar chemical properties.
N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide: Another compound with a similar structure, used in various chemical and biological studies.
Uniqueness
N-(3-(2-oxopyrrolidin-1-yl)phenyl)isobutyramide is unique due to its specific substitution pattern on the aromatic ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)14(18)15-11-5-3-6-12(9-11)16-8-4-7-13(16)17/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDACVANGECPYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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